molecular formula C19H20FN5O2S B11235634 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B11235634
M. Wt: 401.5 g/mol
InChI Key: STZJSSRMQVKNOQ-UHFFFAOYSA-N
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Description

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of pyrimidine, aniline, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4-(dimethylamino)-6-methylpyrimidine with appropriate reagents under controlled conditions.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl-3-fluorobenzenesulfonamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dimethyl sulfoxide, acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)sulfamoylphenylacetamide
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • N,N-Dimethyl-1,4-phenylenediamine

Uniqueness

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN5O2S/c1-13-11-18(25(2)3)23-19(21-13)22-15-7-9-16(10-8-15)24-28(26,27)17-6-4-5-14(20)12-17/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

STZJSSRMQVKNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C)C

Origin of Product

United States

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